
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C6H7F4O2 This compound is characterized by the presence of a butenoic acid backbone with four fluorine atoms attached to the third carbon atom and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-butenoic acid with a fluorinating agent such as tetrafluoromethane (CF4) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of fluorine atoms into the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways. The presence of fluorine atoms can enhance the stability and bioavailability of the compound.
Medicine: In medicinal chemistry, fluorinated esters are explored for their potential as drug candidates
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester involves its interaction with molecular targets through its fluorinated backbone and ester group. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenoic acid, ethyl ester: This compound lacks the fluorine atoms, resulting in different chemical and physical properties.
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: This compound has three fluorine atoms and a keto group, making it structurally similar but with distinct reactivity.
2-Butenoic acid, 3-amino-, ethyl ester: The presence of an amino group instead of fluorine atoms leads to different chemical behavior and applications.
Uniqueness
The presence of four fluorine atoms in 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester imparts unique properties such as increased stability, lipophilicity, and reactivity. These characteristics make it a valuable compound in various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
197226-71-4 |
|---|---|
Molekularformel |
C6H6F4O2 |
Molekulargewicht |
186.10 g/mol |
IUPAC-Name |
ethyl 3,4,4,4-tetrafluorobut-2-enoate |
InChI |
InChI=1S/C6H6F4O2/c1-2-12-5(11)3-4(7)6(8,9)10/h3H,2H2,1H3 |
InChI-Schlüssel |
HLTDXIUBLGAJAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
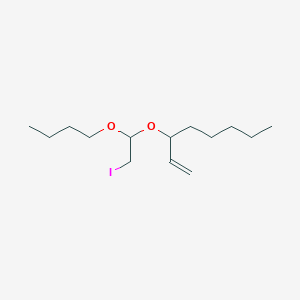
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)

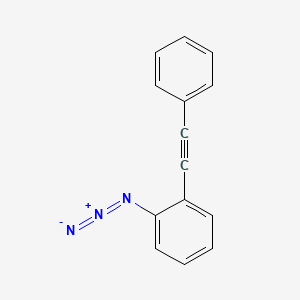
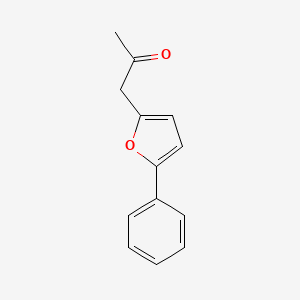
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
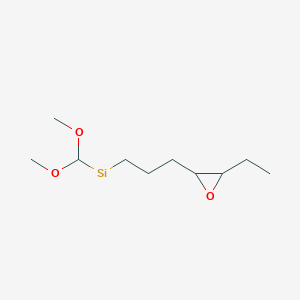
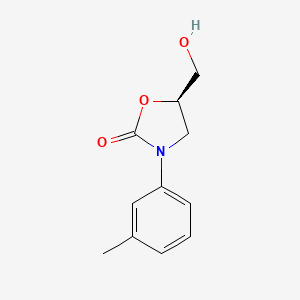
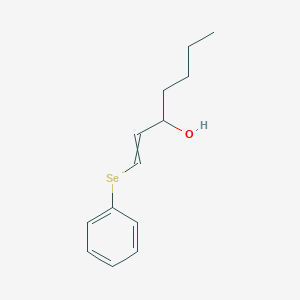
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)

